3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
Description
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c1-12-3-8-18(24-23-12)27-17-6-4-16(5-7-17)25(2)19(26)22-15-10-13(20)9-14(21)11-15/h3-11H,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYISOXMPWGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3,5-Difluoroaniline: This can be achieved through the nitration of 3,5-difluorobenzene followed by reduction.
Formation of the Urea Derivative: The 3,5-difluoroaniline is then reacted with methyl isocyanate to form the urea derivative.
Coupling with 4-Hydroxyphenylpyridazine: The final step involves the coupling of the urea derivative with 4-hydroxyphenylpyridazine under appropriate conditions, such as the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)-1-methyl-1-(4-phenyl)urea: Lacks the pyridazinyl group, which may affect its biological activity.
3-(3,5-Difluorophenyl)-1-methyl-1-(4-(pyridin-3-yl)phenyl)urea: Contains a pyridinyl group instead of a pyridazinyl group, leading to different chemical properties.
3-(3,5-Difluorophenyl)-1-methyl-1-(4-(pyrimidin-2-yl)phenyl)urea: Features a pyrimidinyl group, which can influence its reactivity and applications.
Uniqueness
The presence of the 6-methylpyridazin-3-yl group in 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea distinguishes it from similar compounds. This unique structural feature contributes to its specific chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a member of the diaryl urea class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity based on recent studies, including synthesis, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structure
The synthesis of this compound involves multiple steps that typically include the formation of the urea linkage between the aryl groups and the incorporation of fluorine and pyridazin moieties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a study evaluating diaryl urea derivatives reported significant inhibitory activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds in this series were as follows:
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|---|
| 7u | 2.39 ± 0.10 | 3.90 ± 0.33 | Not reported |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | Not reported |
These results indicate that the target compound exhibits comparable potency to established anticancer agents like sorafenib, suggesting its potential as a lead compound for further development in cancer therapy .
The biological mechanism underlying the activity of this compound is thought to involve inhibition of specific signaling pathways associated with tumor growth. Molecular docking studies suggest that interactions between the urea moiety and amino acid residues in target proteins facilitate these inhibitory effects . The presence of fluorine atoms may enhance binding affinity through increased lipophilicity and electronic effects.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the phenyl and pyridazine rings significantly influence biological activity. For example, substituents at specific positions on the pyridazine ring can enhance or diminish inhibitory effects against cancer cells. This highlights the importance of careful structural modifications in optimizing therapeutic efficacy .
Case Studies
A notable case study involved the evaluation of various diaryl urea derivatives for their IDO1 inhibitory activity, which is crucial for immunotherapy in cancer treatment. Compounds with specific substitutions demonstrated varying degrees of inhibition, underscoring the need for strategic design in drug development .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the urea moiety can be formed via carbodiimide-mediated coupling between an aryl isocyanate and an amine. The pyridazine-ether linkage may require nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF) . Purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended. Purity validation should combine HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity and rule out regioisomeric byproducts .
Q. How can researchers characterize the compound’s physicochemical properties, particularly solubility and stability?
- Methodological Answer : Solubility profiling in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) should be conducted using nephelometry or UV-Vis spectroscopy. Stability studies under accelerated conditions (40°C/75% RH) and in simulated biological fluids (e.g., PBS, plasma) require LC-MS to monitor degradation products. Aqueous formulation strategies, such as co-solvency with cyclodextrins or surfactants, may enhance solubility .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarities to MAP4K1 inhibitors . Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa, MCF-7) can assess antiproliferative activity. Include positive controls (e.g., sorafenib derivatives) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can crystallography or computational modeling elucidate the compound’s target binding mode?
- Methodological Answer : Co-crystallization with kinases (e.g., MST1 or MAP4K1) using X-ray diffraction (2.0–2.5 Å resolution) reveals binding interactions (e.g., hydrogen bonds with hinge regions, hydrophobic packing). For computational approaches, perform molecular docking (AutoDock Vina) followed by molecular dynamics simulations (AMBER) to assess binding stability. Compare results with structural analogs like BAY-405 .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and use statistical tools (Bland-Altman plots) to evaluate variability. Cross-validate with gene knockout (CRISPR) or siRNA silencing of putative targets .
Q. What strategies optimize the compound’s selectivity profile to minimize off-target effects?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan®) to identify off-target kinases. Modify the pyridazine-ether or urea substituents to enhance steric hindrance or electrostatic complementarity. SAR studies on analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) can guide selectivity improvements .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer : Use liver microsomes (human/rodent) to assess metabolic stability (half-life, CL₋int). For PK, administer the compound intravenously/orally in rodents, with plasma sampling over 24h. LC-MS/MS quantifies parent compound and metabolites. Adjust logP (via LogD7.4 measurements) to balance permeability and solubility .
Key Considerations
- Structural Specificity : Use full chemical names; avoid abbreviations (e.g., "6-methylpyridazin-3-yl" not "6-Me-Pdz").
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
